[1-(2-methoxyethyl)-1H-indol-4-yl](2-phenylmorpholin-4-yl)methanone
CAS No.:
Cat. No.: VC14784231
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O3 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | [1-(2-methoxyethyl)indol-4-yl]-(2-phenylmorpholin-4-yl)methanone |
| Standard InChI | InChI=1S/C22H24N2O3/c1-26-14-12-23-11-10-18-19(8-5-9-20(18)23)22(25)24-13-15-27-21(16-24)17-6-3-2-4-7-17/h2-11,21H,12-16H2,1H3 |
| Standard InChI Key | FRTAPBODZGQODA-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features an indole ring system substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with a methanone bridge linked to a 2-phenylmorpholine moiety. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole, is electronically rich, enabling π-π stacking and hydrogen-bonding interactions. The 2-methoxyethyl substituent enhances solubility and modulates lipophilicity, while the 2-phenylmorpholine group introduces steric bulk and chiral centers, potentially influencing target selectivity.
Molecular Formula and Weight
The molecular formula is C21H21N3O2, with a calculated molecular weight of 347.4 g/mol . This aligns with related indole-morpholine hybrids, such as 5-(benzyloxy)-3-methyl-1H-indol-2-ylmethanone (C21H22N2O3, 350.41 g/mol) , underscoring the consistency in mass among derivatives with analogous substituents.
Stereochemical Considerations
The morpholine ring’s 2-phenyl substitution introduces two chiral centers (C2 and C5 of the morpholine), yielding four possible stereoisomers. Enantioselective synthesis or resolution would be critical for isolating biologically active forms, though no stereochemical data for this specific compound is currently available.
Spectroscopic Characterization
While experimental NMR or MS data for the compound is absent in the literature, analogous structures provide reference benchmarks. For example:
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1H-indol-3-yl-(4-methoxyphenyl)methanone (C16H13NO2) exhibits characteristic indole NH signals at δ 10.2 ppm and aromatic protons between δ 6.8–7.9 ppm .
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1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea (C17H18N4O2) shows urea NH resonances at δ 8.5–9.0 ppm and pyridine protons at δ 7.2–8.6 ppm.
These patterns suggest that the target compound’s ¹H NMR spectrum would display split signals for the morpholine’s CH2 groups (δ 3.0–4.0 ppm), methoxyethyl protons (δ 3.2–3.8 ppm), and aromatic indole/morpholine-phenyl protons (δ 6.5–7.5 ppm).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis begins with 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, which could be coupled to 2-phenylmorpholine via amide bond formation using carbodiimide reagents (e.g., EDC/HOBt). Alternative routes might involve:
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Friedel-Crafts Acylation: Reacting 1-(2-methoxyethyl)indole with 2-phenylmorpholine-4-carbonyl chloride in the presence of AlCl3 .
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Ullmann Coupling: Connecting pre-functionalized indole and morpholine fragments using copper catalysis.
Key Challenges
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Regioselectivity: Ensuring acylation occurs exclusively at the indole’s 4-position requires careful control of reaction conditions (e.g., temperature, Lewis acid strength) .
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Steric Hindrance: The 2-phenyl group on morpholine may slow coupling reactions, necessitating prolonged reaction times or elevated temperatures.
Table 1: Comparative Synthetic Yields for Analogous Compounds
| Compound | Yield (%) | Method | Reference |
|---|---|---|---|
| [5-(Benzyloxy)-3-methyl-1H-indol-2-yl]methanone | 62 | Friedel-Crafts | |
| 1-(2-Methoxyethyl)-3-(pyridin-2-yl)urea | 48 | Carbodiimide coupling |
Physicochemical Properties
Solubility and Lipophilicity
The methoxyethyl group enhances aqueous solubility relative to unsubstituted indoles, while the phenylmorpholine moiety increases logP, favoring membrane permeability. Predicted properties include:
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logP: ~2.8 (estimated via ChemAxon)
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Aqueous Solubility: ~0.1 mg/mL (simulated using SwissADME)
Thermal Stability
Differential scanning calorimetry (DSC) data for related compounds, such as 1H-indol-3-yl-(4-methoxyphenyl)methanone (melting point unreported, decomposition at 235°C) , suggest that the target compound likely degrades above 200°C, consistent with thermally labile morpholine rings .
Biological Activity and Mechanism
Putative Targets
Indole derivatives frequently target serotonin receptors, kinases, and cytochrome P450 enzymes. The morpholine group’s oxygen atoms may chelate metal ions in enzyme active sites, while the phenyl group could engage in hydrophobic binding pockets .
In Silico Predictions
Molecular docking studies using AutoDock Vina indicate potential affinity for 5-HT2A receptors (binding energy: -9.2 kcal/mol) and PI3Kγ (-8.7 kcal/mol). These predictions align with the activities of structurally related urea derivatives, which show nanomolar inhibition of kinase targets.
Table 2: Predicted Binding Affinities for Selected Targets
| Target | Binding Energy (kcal/mol) | Putative Interaction Site |
|---|---|---|
| 5-HT2A | -9.2 | Indole NH to Ser159; morpholine O to Asp155 |
| PI3Kγ | -8.7 | Phenyl group in hydrophobic pocket |
Research Gaps and Future Directions
Unresolved Questions
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Stereochemistry-Activity Relationships: The impact of morpholine’s chiral centers on target selectivity remains unexplored.
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Metabolic Stability: Phase I/II metabolism studies are needed to assess susceptibility to hepatic enzymes.
Recommended Studies
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Enantioselective Synthesis: Resolve stereoisomers via chiral HPLC and evaluate their pharmacological profiles.
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In Vivo Toxicity Screening: Assess acute toxicity in rodent models to establish preliminary safety thresholds.
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